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Compound of Interest

Compound Name: (S,S)-TAK-418

Cat. No.: B8349083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profile of (S,S)-TAK-
418, a novel, orally active, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Due to the limited availability of specific preclinical pharmacokinetic parameters for (S,S)-TAK-
418 in the public domain, this guide summarizes its known qualitative characteristics and

presents a comparison with other LSD1 inhibitors for which data is available. This information is

intended to offer a valuable resource for researchers and drug development professionals in

the field of epigenetic modulation.

(S,S)-TAK-418: A Profile of a Brain-Penetrant LSD1
Inhibitor
(S,S)-TAK-418 has been shown to possess a favorable pharmacokinetic profile in both rodent

and human studies, positioning it as a promising therapeutic candidate for central nervous

system (CNS) disorders. Key characteristics include:

Rapid Absorption and Short Half-Life: Clinical studies in humans have demonstrated that

(S,S)-TAK-418 is rapidly absorbed following oral administration and exhibits a short terminal

half-life.[1][2][3]

Linear Pharmacokinetics: The pharmacokinetic profile of (S,S)-TAK-418 is nearly linear

across the evaluated dose ranges in clinical trials.[1][2][3]
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Blood-Brain Barrier Penetration: A critical feature for a CNS-acting drug, (S,S)-TAK-418 has

been shown to rapidly cross the blood-brain barrier.[1][2][3]

Good Rodent Pharmacokinetic Profile: Preclinical studies in rodents have indicated a good

pharmacokinetic profile, supporting its advancement into clinical development.

Comparative Pharmacokinetic Data of LSD1
Inhibitors
To provide a comparative landscape, the following table summarizes publicly available

pharmacokinetic parameters for other notable LSD1 inhibitors in various preclinical species. It

is important to note that direct cross-study comparisons should be made with caution due to

potential differences in experimental conditions.

Comp
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Data for (S,S)-TAK-418 and T-448 in a comparable format is not publicly available. Excellent

oral bioavailability for Iadademstat (ORY-1001) has been noted in preclinical models.[4]

Experimental Protocol: A Representative In Vivo
Pharmacokinetic Study in Rodents
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The following protocol outlines a typical experimental design for assessing the pharmacokinetic

profile of a small molecule inhibitor like (S,S)-TAK-418 in a rodent model.

Objective: To determine the pharmacokinetic parameters of a test compound following oral and

intravenous administration in rats.

Materials:

Test compound (e.g., (S,S)-TAK-418)

Vehicle for formulation (e.g., 0.5% methylcellulose in water)

Male Sprague-Dawley rats (8-10 weeks old)

Dosing gavage needles and syringes

Intravenous catheters

Blood collection tubes (e.g., EDTA-coated)

Centrifuge

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Methodology:

Animal Acclimatization: Animals are acclimated to the housing conditions for at least one

week prior to the study.

Dose Formulation: The test compound is formulated in the appropriate vehicle to the desired

concentrations for oral and intravenous administration.

Dosing:

Oral (PO): A cohort of rats is administered the test compound via oral gavage at a specific

dose.
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Intravenous (IV): A separate cohort of rats is administered the test compound via an

intravenous catheter at a specific dose.

Blood Sampling: Blood samples are collected from each animal at predetermined time points

(e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored

at -80°C until analysis.

Bioanalysis: The concentration of the test compound in plasma samples is quantified using a

validated bioanalytical method, typically LC-MS/MS.

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-

compartmental methods to determine key pharmacokinetic parameters, including Cmax,

Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability is calculated

by comparing the AUC from the oral dose to the AUC from the intravenous dose.

Visualizing the Pharmacokinetic Workflow
The following diagram illustrates the typical workflow of a preclinical pharmacokinetic study.
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Caption: Preclinical pharmacokinetic study workflow.

Signaling Pathway of LSD1 Inhibition
(S,S)-TAK-418 exerts its therapeutic effect by inhibiting the enzymatic activity of LSD1, a key

epigenetic regulator. The diagram below illustrates the simplified signaling pathway affected by

LSD1 inhibition.
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Caption: LSD1 inhibition by (S,S)-TAK-418.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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